molecular formula C12H13FO3 B13531128 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid

1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13531128
M. Wt: 224.23 g/mol
InChI Key: ZIGVACMFDJQSDA-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative serving as a valuable synthetic intermediate in chemical and agricultural research. The compound incorporates a cyclopropane ring, a structure known for its strategic application in developing bioactive molecules due to its ability to enhance metabolic stability and influence the conformation and physicochemical properties of lead compounds . The 3-fluoro-4-methoxybenzyl moiety further augments its utility, offering a site for structural diversification. This combination of features makes this carboxylic acid a versatile building block for medicinal chemistry and agrochemical discovery programs. In particular, cyclopropane-containing compounds have demonstrated broad and efficient bioactivities in pesticide research, including insecticidal, fungicidal, and herbicidal effects, providing great inspiration for chemists in designing novel active agents . Researchers leverage this compound to develop and screen new molecular entities, exploring its potential as a core scaffold in the synthesis of libraries for biological activity testing. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13FO3/c1-16-10-3-2-8(6-9(10)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)

InChI Key

ZIGVACMFDJQSDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2(CC2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Oxidation of 1-Fluoro-Cyclopropyl Phenyl Ketones

  • Starting materials are 1-fluoro-cyclopropyl phenyl ketones, where the phenyl ring can bear substituents such as methoxy or fluoro groups at defined positions.
  • These ketones undergo Baeyer-Villiger oxidation using peroxy compounds (e.g., m-chloroperbenzoic acid, peracetic acid) in an organic diluent (e.g., halogenated aliphatic hydrocarbons).
  • The reaction proceeds at controlled temperatures ranging from -10°C to +120°C, typically favoring 0°C to 60°C for optimal yields.
  • The oxidation yields 1-fluoro-cyclopropane-1-carboxylate esters with high selectivity, surprisingly favoring phenyl migration over cyclopropyl migration despite expectations to the contrary.
  • The ester is then cleaved by treatment with base (e.g., sodium hydroxide) in aqueous-organic biphasic conditions, followed by acidification to liberate the free acid.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Range Yield (%) Notes
Oxidation m-Chloroperbenzoic acid, halogenated solvent 0°C to 60°C High (70%+) Smooth reaction, high selectivity
Ester cleavage Sodium hydroxide aqueous solution, ether solvent Room temperature Quantitative Acidification with HCl after base
Extraction and purification Organic solvent extraction, drying, concentration Ambient Standard workup

Conversion to Acid Chloride and Benzylation

Acid Chloride Formation

  • The 1-fluoro-cyclopropane-1-carboxylic acid is converted into the corresponding acid chloride using thionyl chloride under reflux conditions.
  • This step activates the acid for nucleophilic attack by organometallic reagents.

Reaction with 3-Fluoro-4-Methoxybenzyl Zinc Chloride

  • The acid chloride is reacted with 3-fluoro-4-methoxybenzyl zinc chloride, prepared via halogen-metal exchange from the corresponding benzyl halide.
  • This nucleophilic acyl substitution yields the ketone intermediate 1-(3-fluoro-4-methoxybenzyl)-1-fluorocyclopropyl ketone.
  • Reaction conditions typically involve anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere at low temperatures to prevent side reactions.

Cyclopropane Ring Functionalization and Final Acid Preparation

  • The ketone intermediate can be further converted to the target carboxylic acid by reaction with dimethylsulfonium methylide to form an epoxide intermediate.
  • Subsequent ring-opening or rearrangement steps, possibly involving nucleophiles like 1,2,4-triazole, complete the synthesis depending on the desired substitution pattern.
  • Final purification is achieved by standard organic extraction, drying, and chromatographic techniques.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Oxidation 1-Fluoro-cyclopropyl phenyl ketone m-Chloroperbenzoic acid, halogenated solvent, 0-60°C 1-Fluoro-cyclopropane-1-carboxylate ester Phenyl migration favored, high yield
2 Ester cleavage 1-Fluoro-cyclopropane-1-carboxylate ester NaOH aqueous, ether solvent, room temp 1-Fluoro-cyclopropane-1-carboxylic acid Acidification with HCl to liberate acid
3 Acid chloride formation 1-Fluoro-cyclopropane-1-carboxylic acid Thionyl chloride, reflux Acid chloride Activation for nucleophilic substitution
4 Nucleophilic acyl substitution Acid chloride, 3-fluoro-4-methoxybenzyl zinc chloride Anhydrous solvent, inert atmosphere 1-(3-Fluoro-4-methoxybenzyl)-1-fluorocyclopropyl ketone Low temperature to prevent side reactions
5 Cyclopropane ring functionalization Ketone intermediate Dimethylsulfonium methylide, other nucleophiles Final target acid or related derivatives Epoxide formation and ring-opening steps

Analytical and Research Data

  • Nuclear Magnetic Resonance (NMR):
    • ^19F NMR signals for fluorinated cyclopropane moiety typically appear near 199 ppm (CDCl_3 solvent).
    • ^1H NMR shows multiplets in the 1.4–1.5 ppm range for cyclopropyl hydrogens and a characteristic singlet near 9.25 ppm for carboxylic acid proton.
  • Purity and Yield:
    • The described processes yield high purity products suitable for further synthetic applications, with isolated yields often exceeding 70%.
  • Reaction Monitoring:
    • Reaction progress is monitored by thin-layer chromatography and NMR spectroscopy to confirm selective phenyl migration and minimal side reactions on the fluorinated cyclopropyl ring.

Professional Notes and Considerations

  • The described synthetic route is notable for its high selectivity in Baeyer-Villiger oxidation, which is counterintuitive given the expected migration tendencies of cyclopropyl vs. phenyl groups.
  • Starting materials such as 1-fluoro-cyclopropyl phenyl ketones are accessible via known literature methods, although multi-step syntheses may be required for specific substitution patterns like 3-fluoro-4-methoxybenzyl.
  • The use of organozinc reagents for benzylation provides mild conditions and good functional group tolerance, essential for preserving the sensitive fluorinated cyclopropane ring.
  • Careful control of reaction temperatures and stoichiometry is critical to maximize yield and purity.
  • Final products serve as valuable intermediates in the synthesis of bioactive compounds, including fungicidal agents.

Chemical Reactions Analysis

Reactions:: 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (as mentioned earlier) and other functional group-specific reagents.

Major Products:: The major products formed depend on the specific reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or other reduced forms.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Chemistry: As a versatile building block in organic synthesis.

    Biology: It may serve as a probe or ligand in biological studies.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the development of novel materials.

Mechanism of Action

The exact mechanism by which 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific targets. It may interact with cellular pathways, receptors, or enzymes.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural Comparison of Cyclopropane Carboxylic Acid Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Fluoro-4-methoxybenzyl C₁₂H₁₃FO₃ 248.23 Benzyl group with electron-withdrawing (F) and electron-donating (OCH₃) groups.
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid 5-Chloro-2-methoxyphenyl C₁₁H₁₁ClO₃ 226.66 Direct phenyl substitution; chloro and methoxy groups enhance lipophilicity.
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 3-Bromophenyl C₁₀H₉BrO₂ 257.09 Bromine increases molecular weight and polarizability.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid Trifluoromethyl C₅H₅F₃O₂ 166.09 Strong electron-withdrawing CF₃ group enhances metabolic stability.
1-(Benzyloxy)cyclopropane-1-carboxylic acid Benzyloxy C₁₁H₁₂O₃ 192.21 Ether linkage improves solubility; lacks halogen substitution.
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl C₁₀H₉BrO₂ 257.09 Bromine at para position affects steric interactions.

Physicochemical Properties

  • Lipophilicity : The target compound’s benzyl group with fluorine and methoxy substituents balances lipophilicity (logP estimated ~2.5), making it more soluble than purely aromatic analogs like 1-(3-bromophenyl) derivatives (logP ~3.0) .

Biological Activity

1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the synthesis, characterization, biological activities, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid is C₁₂H₁₃FO₃, with a molecular weight of approximately 224.23 g/mol. The compound features a cyclopropane ring, a carboxylic acid group, and substituents including a fluorine atom and a methoxy group on the phenyl ring. These structural components contribute to its distinctive properties and potential biological activities .

PropertyValue
Molecular FormulaC₁₂H₁₃FO₃
Molecular Weight224.23 g/mol
IUPAC Name1-(3-fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid
InChI KeyZIGVACMFDJQSDA-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to the carboxylic acid via hydrolysis . The following steps outline a general synthetic route:

  • Starting Material : 2-phenyl acetonitrile.
  • Reaction : α-Alkylation with 1,2-dibromoethane in the presence of sodium hydroxide.
  • Conversion : Hydrolysis of cyano group to carboxylic acid using concentrated hydrochloric acid.
  • Final Product : Formation of 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid through further functionalization.

The biological activity of 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid is believed to be mediated through its interactions with various cellular pathways, receptors, or enzymes. The specific mechanism can vary based on the biological target .

Case Studies and Research Findings

Several studies have explored the biological effects of cyclopropane derivatives, including this compound:

  • Inhibition Studies : Research indicates that cyclopropane derivatives can inhibit the proliferation of specific cancer cell lines, such as U937 human myeloid leukemia cells, without exhibiting cytotoxic effects .
  • Structure-Activity Relationship (SAR) : The unique arrangement of substituents in 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid influences its reactivity and biological activity compared to similar compounds .

Comparative Analysis

To highlight the uniqueness of this compound, we compare it with related cyclopropane carboxylic acids:

Compound NameStructural FeaturesBiological Activity
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acidSimilar cyclopropane structure but lacks fluorinePotentially different due to lack of fluorine
3-Fluorophenylcyclopropane-1-carboxylic acidContains fluorine but lacks methoxy groupDifferent pharmacokinetics
2-(3-Fluorophenyl)-2-cyclopropanecarboxylic acidDifferent position of substituentsVariations in reactivity

Q & A

Q. What are the critical steps in synthesizing 1-(3-Fluoro-4-methoxybenzyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation of a pre-functionalized benzyl precursor. Key steps include:

  • Cyclopropane Ring Formation : Using cyclopropanation reagents (e.g., Corey-Chaykovsky reagents) under controlled temperature (-20°C to 0°C) to minimize ring-opening side reactions .
  • Carboxylic Acid Protection/Deprotection : Employing tert-butoxycarbonyl (Boc) groups or methyl esters to protect the carboxylic acid during reactions, followed by hydrolysis with lithium hydroxide (LiOH) in methanol/water .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) to isolate the product, with purity validated by HPLC (>95%) .

Q. How is the compound structurally characterized to confirm its identity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclopropane ring integrity. For example, distinct cyclopropane proton signals appear at δ 1.3–2.2 ppm (multiplet patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]+ with <2 ppm error) .
  • X-Ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers or strained cyclopropane systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-products during cyclopropanation?

  • Catalyst Screening : Transition-metal catalysts (e.g., Rh(II) complexes) improve regioselectivity. For example, Rh₂(OAc)₄ reduces diastereomer formation by 30% .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, while low temperatures (-30°C) slow competing pathways .
  • In Situ Monitoring : Real-time FTIR or LC-MS tracks reaction progress, enabling rapid adjustment of reagent stoichiometry .

Q. What methodologies assess the compound’s pharmacological activity?

  • Enzyme Inhibition Assays : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .
  • Cellular Uptake Studies : Radiolabeled (e.g., 14^{14}C) analogs quantify intracellular accumulation via scintillation counting .
  • In Vivo Pharmacokinetics : Plasma half-life and metabolite profiling in rodent models using UPLC-QTOF-MS .

Q. How are contradictions in biological activity data resolved across studies?

  • Batch Reprodubility Checks : Verify compound purity (>99%) via orthogonal methods (e.g., elemental analysis) to rule out impurity-driven effects .
  • Structural Reanalysis : Re-examine stereochemistry via chiral HPLC or vibrational circular dichroism (VCD) to confirm configuration .
  • Condition Standardization : Control variables like serum concentration in cell assays, which can sequester hydrophobic compounds .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess binding stability to proteins (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields .
  • Docking Studies (AutoDock Vina) : Screen binding poses against crystal structures of target enzymes, prioritizing hydrogen bonds with fluorinated/methoxy groups .
  • ADMET Prediction (SwissADME) : Estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Methodological Notes

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure enantiomeric excess (>90%) in cyclopropane derivatives .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) identify hydrolytic cleavage of the methoxy group as a primary degradation route .
  • Data Validation : Cross-correlate NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to resolve ambiguous assignments .

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